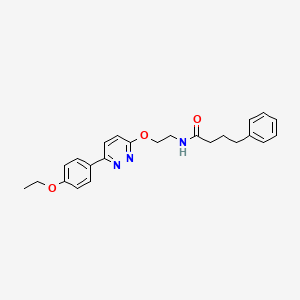![molecular formula C18H18ClN5 B14968473 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B14968473.png)
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-1H-tetrazole, which is then reacted with cyclopentylamine to form the intermediate compound. This intermediate is further reacted with 4-chloroaniline under specific reaction conditions to yield the final product .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole . These compounds share the tetrazole core structure but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and applications compared to other tetrazole derivatives .
Properties
Molecular Formula |
C18H18ClN5 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chloro-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline |
InChI |
InChI=1S/C18H18ClN5/c19-14-8-10-15(11-9-14)20-18(12-4-5-13-18)17-21-22-23-24(17)16-6-2-1-3-7-16/h1-3,6-11,20H,4-5,12-13H2 |
InChI Key |
KQXXYNFYYILNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


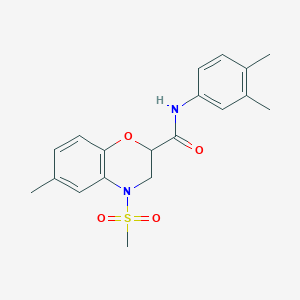
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B14968403.png)
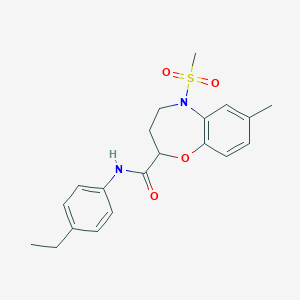
![N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968408.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968413.png)
![N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968431.png)
![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968433.png)
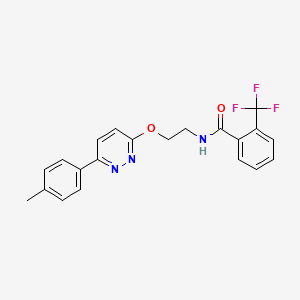
![2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14968443.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14968448.png)
![7-(4-Fluorophenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968455.png)
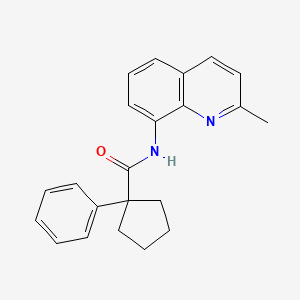
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B14968466.png)
